![molecular formula C19H22N2O2S B2995200 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methylbenzenesulfonamide CAS No. 1396580-29-2](/img/structure/B2995200.png)
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methylbenzenesulfonamide
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Overview
Description
The compound “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methylbenzenesulfonamide” is a complex organic molecule. It contains a benzyl group, a methylamino group, a but-2-yn-1-yl group, and a 4-methylbenzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the benzyl and methylamino groups suggests that this compound might have interesting chemical properties, such as the ability to participate in a variety of chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The presence of the benzyl and methylamino groups suggests that it might be able to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential in combating microbial infections. It’s part of a class of compounds that have shown moderate to excellent activity against various microbial strains, including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans , and R. oryzae . The presence of the benzyl(methyl)amino group contributes to its antimicrobial properties, making it a candidate for further drug development.
Antifungal Applications
The antifungal activity of this compound is noteworthy, especially when substituted with certain groups that enhance its efficacy. For instance, a chloro group on the N-methyl aniline ring and a bromo group on the benzyl ring have shown improved activity against fungal strains . This suggests its potential use in developing new antifungal agents.
ADME Profile Analysis
The compound has undergone ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, indicating that it possesses a favorable profile for patient compliance . This is crucial for any compound being considered for pharmaceutical development, as it affects the drug’s safety and efficacy.
Anti-Cancer Potential
While the specific compound has not been directly linked to anti-cancer research, its structural relatives within the 1,2,3-triazole family have demonstrated potential in this field . The ability to engage in hydrogen bonding and dipole-dipole interactions makes these compounds suitable for designing cancer therapeutics.
Anti-Diabetic Properties
Again, the broader family of 1,2,3-triazoles, to which this compound is related, has shown promise in anti-diabetic applications . The compound’s structural features could be leveraged to explore its utility in managing diabetes.
Chelating Activity
The compound’s nitrogen atoms have unpaired electrons, which confer significant chelating activity. This enhances its biological spectrum and could be exploited in various fields, including medicinal chemistry and material science .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-17-10-12-19(13-11-17)24(22,23)20-14-6-7-15-21(2)16-18-8-4-3-5-9-18/h3-5,8-13,20H,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZLVNJPMWXZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC#CCN(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methylbenzenesulfonamide |
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